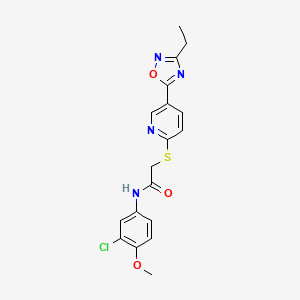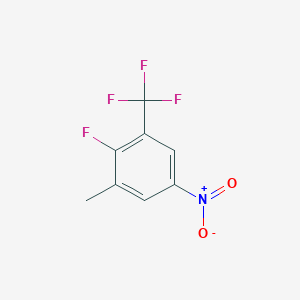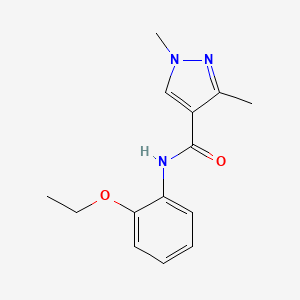
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with an ethoxyphenyl group and a carboxamide group, making it a valuable molecule in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 2-ethoxyphenylhydrazine with 1,3-dimethyl-2-pyrazolin-5-one under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various halogenating agents, nucleophiles; reactions conducted in polar or non-polar solvents depending on the desired substitution.
Major Products Formed
科学的研究の応用
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: Shares structural similarities but differs in its functional groups and overall reactivity.
Z-3N(2-ethoxyphenyl)-2-N’(2-ethoxyphenyl)-imino-thiazolidin-4-one: Another compound with an ethoxyphenyl group, but with distinct chemical properties and applications.
Uniqueness
N-(2-ethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications. Its pyrazole ring and carboxamide group make it particularly valuable in medicinal chemistry and organic synthesis .
特性
IUPAC Name |
N-(2-ethoxyphenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-13-8-6-5-7-12(13)15-14(18)11-9-17(3)16-10(11)2/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEVMVIILBXZIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(N=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
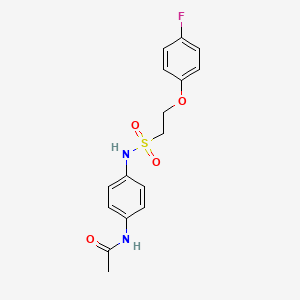
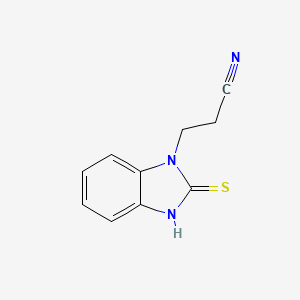
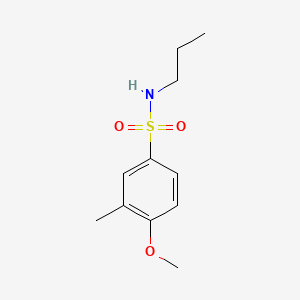
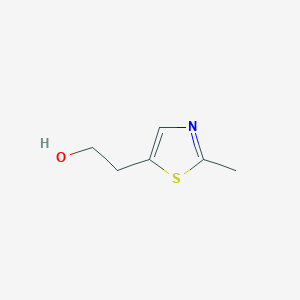

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)
![3-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2382434.png)
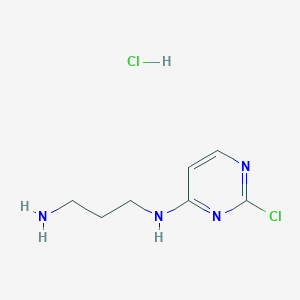
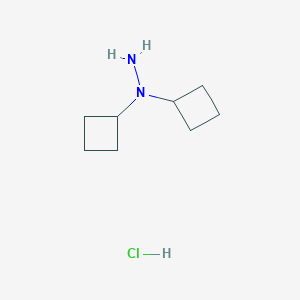
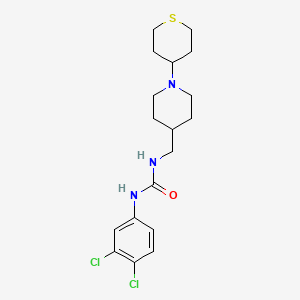
![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)
